molecular formula C10H10N2OS B092240 4(3H)-Quinazolinone, 2-(ethylthio)- CAS No. 16802-73-6

4(3H)-Quinazolinone, 2-(ethylthio)-

Cat. No.: B092240
CAS No.: 16802-73-6
M. Wt: 206.27 g/mol
InChI Key: MWARAOPWFPYGLV-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Drug Discovery Research

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in drug discovery. researchgate.netmdpi.com Over 85% of all biologically active chemical entities contain a heterocycle, a testament to their central role in modern drug design. researchgate.net Their prevalence stems from their structural diversity and versatility, which make them attractive building blocks for designing novel pharmaceutical agents with a wide array of therapeutic applications, including as antibiotics, antivirals, antifungals, and antitumor agents. scispace.com

The significance of heterocyclic scaffolds lies in their ability to provide a framework that can be readily modified to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a drug candidate. researchgate.net Strategic modifications to the heterocyclic core, such as altering substitution patterns, fusing rings, or introducing new functional groups, allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic parameters of lead compounds. nih.gov This process enhances their therapeutic potential while minimizing off-target effects. nih.gov Furthermore, heterocyclic compounds are instrumental in addressing the significant challenge of drug resistance in infectious diseases and cancer by providing a platform for the development of novel agents that can circumvent resistance mechanisms. nih.gov

Overview of the Quinazolinone Nucleus as a Privileged Structure in Academic Research

Among the vast number of heterocyclic systems, the quinazolinone nucleus is recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation is attributed to molecules or scaffolds that are capable of binding to multiple biological targets with high affinity, thereby serving as a rich source for the discovery of new drugs. nih.gov The quinazoline (B50416) framework, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, and its oxidized form, quinazolinone, are the building blocks of over 150 naturally occurring alkaloids and are present in numerous synthetic compounds with a broad spectrum of biological activities. nih.gov

The continuous interest in the quinazolinone moiety is driven by its stability and the relative ease of its synthesis, allowing for the creation of large and diverse chemical libraries. nih.gov Its lipophilic nature facilitates penetration of the blood-brain barrier, making it a suitable scaffold for targeting the central nervous system. nih.gov The versatility of the quinazolinone nucleus is demonstrated by its presence in approved drugs and its wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects. nih.govnih.govmdpi.com

Historical Context of Quinazolinone Research with Emphasis on Substituted Derivatives

The history of quinazoline chemistry dates back to 1869 with the first synthesis of a quinazoline derivative. nih.gov However, it was the subsequent exploration of substituted derivatives that unlocked the vast therapeutic potential of this scaffold. Early research focused on the synthesis and evaluation of various substituted quinazolinones, revealing that the nature and position of substituents on the quinazolinone ring system profoundly influence its biological activity. nih.gov

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of potent quinazolinone-based therapeutic agents. nih.gov For instance, substitutions at the 2 and 3-positions of the quinazolinone ring have been shown to be critical for modulating antimicrobial and cytotoxic activities. nih.gov The introduction of a substituted aromatic ring at the 3-position and various groups, such as methyl or thiol, at the 2-position are often essential for potent biological effects. nih.gov The development of synthetic methodologies, including metal-catalyzed cross-coupling reactions, has further expanded the accessible chemical space for substituted quinazolinone derivatives, leading to the discovery of compounds with improved efficacy and selectivity. researchgate.net This has resulted in a plethora of research on derivatives with diverse functionalities, leading to compounds with activities ranging from anticancer to anticonvulsant. nih.govmdpi.com

Rationale for Focused Research on 4(3H)-Quinazolinone, 2-(ethylthio)- and its Derivatives

The compound 4(3H)-Quinazolinone, 2-(ethylthio)- serves as a key intermediate and a versatile building block in the synthesis of a wide array of functionalized quinazolinone derivatives. The ethylthio group at the 2-position is a particularly useful handle for introducing further chemical diversity through various reactions, such as nucleophilic substitution. This allows for the systematic modification of the scaffold to explore structure-activity relationships and optimize biological activity against various therapeutic targets.

Research has demonstrated the potential of derivatives synthesized from this specific scaffold. For example, new derivatives of 2-ethylthio-4-methylaminoquinazoline have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. mdpi.com This highlights the potential of the 2-(ethylthio) quinazolinone core in developing novel agents to combat infectious diseases.

Furthermore, the 2-thio functionality of related quinazolinones has been exploited to develop potent inhibitors of key biological targets. For instance, S-alkylated quinazolin-4(3H)-ones have been investigated as dual inhibitors of EGFR and VEGFR-2 kinases, which are important targets in cancer therapy. nih.gov The ability to readily modify the 2-(ethylthio) group allows for the generation of extensive libraries of compounds for screening against a multitude of biological targets, making 4(3H)-Quinazolinone, 2-(ethylthio)- a compound of significant interest for focused research in contemporary medicinal chemistry.

Table 1: Biological Activities of Selected Quinazolinone Derivatives

Compound ClassBiological ActivityTarget/MechanismReference(s)
2-Aryl-substituted quinazolinesAntiproliferativeModerate potency against various cancer cell lines nih.gov
2,3-Disubstituted-4-(3H) quinazolinonesAnticonvulsantActivity against electroshock-induced and PTZ-induced seizures mdpi.com
2-Ethylthio-4-methylaminoquinazoline derivativesAntitubercularInhibition of cytochrome bc1 in Mycobacterium tuberculosis mdpi.com
2-Thioquinazolin-4(3H)-onesAnticancerDual EGFR/VEGFR-2 kinase inhibition nih.gov
4-Anilino-quinazoline derivativesAnticancerSelective HER2 over EGFR inhibition nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfanyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-14-10-11-8-6-4-3-5-7(8)9(13)12-10/h3-6H,2H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWARAOPWFPYGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168462
Record name 4(3H)-Quinazolinone, 2-(ethylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16802-73-6
Record name 4(3H)-Quinazolinone, 2-(ethylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016802736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-(ethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 3h Quinazolinone, 2 Ethylthio and Its Structural Analogs

Established Synthetic Pathways for the 4(3H)-Quinazolinone Core Structure

The construction of the fundamental 4(3H)-quinazolinone scaffold can be achieved through several well-established and innovative synthetic routes. These methods offer versatility in terms of starting materials, reaction conditions, and the potential for introducing various substituents.

Niementowski Quinazoline (B50416) Synthesis and its Modern Adaptations

The Niementowski quinazoline synthesis is a classical and widely utilized method for the preparation of 4-oxo-3,4-dihydroquinazolines (also known as 3H-quinazolin-4-ones). wikipedia.orgnih.gov This reaction typically involves the condensation of anthranilic acids with amides at elevated temperatures. wikipedia.orgchem-station.com The traditional approach often requires harsh conditions, including high temperatures and long reaction times. nih.gov

In recent years, significant efforts have been made to develop more efficient and environmentally benign modifications to the original Niementowski protocol. These modern adaptations often employ microwave irradiation to accelerate the reaction, leading to shorter reaction times and improved yields. nih.govfrontiersin.orgresearchgate.net For instance, the use of solid supports like acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10 in solvent-free microwave-assisted conditions has proven effective. nih.gov Furthermore, the reaction has been extended to synthesize 2,3-disubstituted-4(3H)-quinazolinones by reacting different aromatic and heteroaromatic carboxylic acids with amines under microwave irradiation. researchgate.net

The versatility of the Niementowski reaction is also demonstrated in its application to the synthesis of complex molecules, including potential EGFR-inhibiting compounds and tri- and tetra-cyclic quinazolines. wikipedia.org

Microwave-Assisted Synthetic Approaches to Quinazolinones

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, such as rapid reaction rates, higher yields, and often cleaner reaction profiles. nih.govfrontiersin.orgrsc.orgnih.gov The synthesis of quinazolinones has greatly benefited from this technology.

Several microwave-assisted protocols have been developed for quinazolinone synthesis. One notable method involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water or DMF. rsc.orgsci-hub.cat This approach is lauded for its green credentials, utilizing an environmentally benign solvent and an inexpensive iron catalyst. rsc.orgsci-hub.cat Another innovative microwave-assisted method involves the reaction of anthranilic acid and ethanolamine, providing a one-step formal total synthesis of the alkaloid tryptoquivaline (B1215208) G. vanderbilt.edu

Microwave irradiation has also been successfully applied to the Niementowski reaction, significantly reducing reaction times and improving yields. nih.govfrontiersin.org For example, the reaction of anthranilic acids with formamide (B127407) can be efficiently carried out under microwave irradiation using acidic solid supports. nih.gov

Starting MaterialsCatalyst/ConditionsProductReference
Substituted 2-halobenzoic acids, amidinesIron catalyst, Microwave, Water/DMFQuinazolinone derivatives rsc.orgsci-hub.cat
Anthranilic acid, ethanolamineMicrowaveN-substituted quinazolinones vanderbilt.edu
Anthranilic acids, formamideAcidic solid support, Microwave3H-quinazolin-4-ones nih.gov
Isatoic anhydride (B1165640), amine, orthoesterMicrowave irradiation2,3-disubstituted quinazolin-4(3H)-ones rsc.org

Metal-Mediated and Catalytic Cyclization Reactions

Transition-metal catalysis has become an indispensable tool for the synthesis of quinazolines and quinazolinones, offering mild reaction conditions and high functional group tolerance. nih.govnih.gov Various metals, including palladium, copper, iron, and manganese, have been employed to catalyze the formation of the quinazoline ring system. nih.govnih.gov

Palladium-catalyzed reactions, such as the tandem reaction of N-(2-cyanoaryl)benzamides with arylboronic acids, have been developed for the synthesis of quinazoline derivatives. nih.gov Copper-catalyzed methods are also prevalent, for instance, in the one-pot three-component aerobic oxidative cyclization for the synthesis of quinazolines. nih.gov

Iron-catalyzed C-H bond activation and cyclization reactions have gained attention as a more sustainable approach. nih.gov For example, FeBr2 has been used to catalyze the synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions. nih.gov Manganese-catalyzed reactions, such as the Mn/TBHP-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides, provide another efficient route to quinazoline derivatives. nih.gov

Transition-metal-free approaches have also been developed, such as the tandem cyclization of 2-halobenzoic acids with amidines using a strong base like KOH in DMSO at elevated temperatures. rsc.org

Strategies for Introducing the 2-(ethylthio)- Moiety

Once the 4(3H)-quinazolinone core is assembled, the next critical step is the introduction of the 2-(ethylthio)- group. This is typically achieved through reactions at the C-2 position of a suitable quinazolinone precursor.

Nucleophilic Substitution Reactions at the C-2 Position

The C-2 position of the quinazoline ring is susceptible to nucleophilic attack, particularly when a good leaving group is present. wikipedia.org This reactivity allows for the introduction of various substituents, including the ethylthio group.

In 2,4-dihaloquinazolines, the C-4 position is generally more reactive towards nucleophiles than the C-2 position. nih.govnih.gov However, under more forcing conditions, such as higher temperatures or microwave irradiation, substitution at the C-2 position can be achieved. nih.gov A common strategy involves the use of a 2-chloro-4(3H)-quinazolinone intermediate, where the chlorine atom at the C-2 position can be displaced by a nucleophile like ethanethiol (B150549) or its corresponding thiolate.

Recent research has also explored the "sulfonyl group dance" on the quinazoline core, where a sulfonyl group at C-2 can be displaced by a nucleophile. nih.gov This methodology has been applied to the synthesis of pharmaceutically active compounds. nih.gov

Alkylation of 2-Mercapto-4(3H)-quinazolinone Precursors

A more direct and widely used method for the synthesis of 2-(ethylthio)-4(3H)-quinazolinone involves the S-alkylation of a 2-mercapto-4(3H)-quinazolinone precursor. nih.govsapub.orgnih.gov This precursor, also known as 2-thioxo-1,2,3,4-tetrahydro-4-quinazolinone, is readily prepared and serves as a versatile intermediate. sapub.orgsigmaaldrich.com

The alkylation is typically carried out by reacting the 2-mercapto-4(3H)-quinazolinone with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. nih.govnih.gov Common bases used for this transformation include potassium carbonate, sodium hydroxide, or triethylamine. The reaction is often performed in a polar aprotic solvent like acetone (B3395972) or ethanol. nih.govsapub.orgnih.gov

For example, 2-S-alkylated-3-phenylquinazolin-4(3H)-ones have been synthesized by reacting 2-mercapto-3-phenylquinazolin-4(3H)-ones with ethyl bromoacetate (B1195939) using potassium carbonate in acetone at room temperature. nih.gov Similarly, various 2-substituted mercapto-4(3H)-quinazolinones have been prepared by treating the corresponding 2-mercaptoquinazolinone with a halo-compound in acetone in the presence of potassium carbonate. nih.gov

PrecursorReagentBaseProductReference
2-Mercapto-3-phenylquinazolin-4(3H)-oneEthyl bromoacetateK2CO32-S-Acetatequinazolin-4(3H)-one nih.gov
2-Mercapto-4(3H)-quinazolinone2-Chloro-N-substituted amideK2CO32-Substituted mercapto-4(3H)-quinazolinone nih.gov
2-Thioxo-3-phenyl-quinazolin-4(3H)oneEthyl chloroacetate-Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate sapub.org

Functionalization and Derivatization at the N-3 Position

The nitrogen atom at position 3 of the quinazolinone ring is readily amenable to substitution, providing a key handle for modulating the physicochemical and biological properties of the resulting molecules. This is often achieved through reactions with various electrophiles after deprotonation of the N-H group or by starting from precursors like isatoic anhydride and a primary amine. rsc.org

The incorporation of aryl and heteroaryl moieties at the N-3 position is a common strategy in the synthesis of quinazolinone analogs. One prevalent method involves the cyclization of N-acyl anthranilic acids or the use of benzoxazinone (B8607429) intermediates which then react with aromatic amines. For instance, 2,3-disubstituted quinazolinones with a phenyl group at the N-3 position have been synthesized by reacting 2-substituted benzoxazinones with aniline. nih.gov

A highly efficient, one-pot, three-component reaction (3-MCR) under solvent-free conditions has been developed for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org This method involves the reaction of isatoic anhydride, an amine (including various substituted anilines and heteroaromatic amines), and an orthoester. rsc.org This approach has proven effective for a wide range of substrates, affording the desired N-3 aryl-substituted products in excellent yields. rsc.org Microwave irradiation can also be employed to accelerate these reactions. rsc.org

Further derivatization can occur at the 2-position. For example, a 3-phenyl substituted quinazolinone can be further modified at the 2-position side chain to introduce other heterocyclic systems like pyrazolyl or oxadiazolyl moieties. sapub.org

Table 1: Examples of N-3 Aromatic/Heteroaromatic Substituted Quinazolinone Analogs

N-3 Substituent 2-Position Precursor/Substituent Synthetic Method Reference
Phenyl -thioacetate, subsequently hydrazide Reaction of 2-thioxo-3-phenyl-quinazolin-4(3H)one with ethyl chloroacetate sapub.org
Phenyl -propyl Reaction of 2-propyl-benzoxazinone with aniline nih.gov

Similar to aromatic amines, aliphatic and cyclic amines can be used to introduce a diverse range of substituents at the N-3 position. The one-pot reaction of isatoic anhydride, an orthoester, and an aliphatic or cycloalkyl amine provides a direct route to N-3 alkylated or cyclized 2-substituted quinazolin-4(3H)-ones. rsc.org For example, benzyl (B1604629) amine has been used to produce N-3 benzyl quinazolinones. nih.gov

Alkylation at the N-3 position can also be achieved by reacting the N-H of a pre-formed quinazolinone ring with an appropriate alkyl halide. A notable example involves the synthesis of 4-(2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)benzenesulfonamide, where an ethylbenzenesulfonamide moiety is attached to the N-3 position. tandfonline.com This intermediate is then S-alkylated to produce a variety of 2-(substituted-thio) derivatives. tandfonline.com The synthesis starts from 2-aminobenzoic acid, which reacts with 4-(2-isothiocyanatoethyl)benzenesulfonamide to form the N-3 substituted 2-thioxoquinazolinone core. tandfonline.com

The S-alkylation of 2-mercaptoquinazolin-4(3H)-one with various haloorganic reagents like ethyl bromide and allyl bromide demonstrates the reactivity of the sulfur at position 2, while the N-3 position remains unsubstituted in these specific examples. nih.gov However, these methods highlight the potential for sequential or orthogonal functionalization strategies where the N-3 position could be substituted first, followed by modification at the 2-thio position.

Table 2: Examples of N-3 Aliphatic/Cyclic Substituted Quinazolinone Analogs

N-3 Substituent 2-Position Substituent Synthetic Method Reference
Benzyl -propyl Reaction of 2-propyl-benzoxazinone with benzyl amine nih.gov
2-(4-Sulfonamidophenyl)ethyl -thioxo Reaction of 2-aminobenzoic acid with 4-(2-isothiocyanatoethyl)benzenesulfonamide tandfonline.com

Advanced Synthetic Techniques for Complex 4(3H)-Quinazolinone, 2-(ethylthio)- Analogues

The development of more sophisticated and efficient synthetic methodologies has enabled the construction of complex quinazolinone structures. Multicomponent reactions (MCRs) represent a significant advancement, allowing for the assembly of 2,3-disubstituted quinazolin-4(3H)-ones in a single step from simple starting materials like isatoic anhydride, an amine, and an orthoester. rsc.org This approach is highly convergent and atom-economical, providing rapid access to a library of analogs by varying the components. rsc.org

Furthermore, these MCRs can be extended to four-component tandem condensations. By including an aldehyde in the reaction mixture with isatoic anhydride, an amine, and an orthoester, highly functionalized (E)-2-styrylquinazolin-4(3H)-ones can be synthesized. rsc.org

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of quinazolinone derivatives. rsc.org Reactions that might take several hours under conventional heating can often be completed in minutes under microwave irradiation, leading to improved yields and reduced side products. rsc.org

Tandem reactions, such as the Staudinger–Aza-Wittig–Nucleophilic addition sequence, have been employed to create fused quinazoline systems like indolo[1,2-c]quinazolines, showcasing the potential for building intricate molecular architectures based on the quinazoline core. nih.gov While not directly applied to 2-(ethylthio) derivatives in the cited example, these advanced catalytic and tandem strategies highlight the broad scope of modern organic synthesis in accessing complex heterocyclic compounds.

Investigation of Biological Activities of 4 3h Quinazolinone, 2 Ethylthio Derivatives Preclinical and in Vitro Focus

Antimicrobial Research Initiatives

The emergence of drug-resistant pathogens has intensified the search for new antimicrobial agents. nih.gov Quinazolinone derivatives have shown considerable promise in this area, exhibiting a wide range of activities against various microorganisms. nih.govnih.gov

Derivatives of 4(3H)-quinazolinone have been extensively evaluated for their antibacterial properties, demonstrating efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The structural similarity of quinazolinones to quinolones suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov

In vitro studies are fundamental in determining the intrinsic antibacterial potency of new compounds. Various 2,3-disubstituted 4(3H)-quinazolinone derivatives have been assessed using methods like the agar (B569324) well diffusion and microbroth dilution assays to establish their minimum inhibitory concentrations (MIC). researchgate.netnih.gov

Research has shown that modifications at the 2- and 3-positions of the quinazolinone ring significantly influence antibacterial activity. For instance, a series of 3-ethyl-2-substitutedamino-quinazolin-4(3H)-ones were synthesized and tested against several bacterial strains. ijrps.com Two compounds from this series, 2-(N-(4-Chloro-benzylidene-hydrazino)-3-ethyl-3H-quinazolin-4-one (S6) and 2-(N-(4-Nitro-benzylidene-hydrazino))-3-ethyl-3H-quinazolin-4-one (S7), displayed the most potent activity, with MIC values ranging from 32-63 µg/ml against the tested bacteria. ijrps.com

In another study, new 2,3-disubstituted 4(3H)-quinazolinone derivatives showed mild to high antibacterial effects, particularly against Gram-negative bacteria, with E. coli being the most sensitive. nih.gov Similarly, an investigation into 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives revealed that many of the synthesized compounds possessed strong activity against both Gram-positive and Gram-negative species. researchgate.net Specifically, compounds designated as 8 and 23 were most active against Gram-positive bacteria, while several others showed significant activity against Escherichia coli. researchgate.net

Antibacterial Activity of Selected Quinazolinone Derivatives
CompoundBacterial StrainActivity (MIC in µg/mL)Reference
2-(N-(4-Chloro-benzylidene-hydrazino)-3-ethyl-3H-quinazolin-4-oneGram-positive & Gram-negative bacteria32-63 ijrps.com
2-(N-(4-Nitro-benzylidene-hydrazino))-3-ethyl-3H-quinazolin-4-oneGram-positive & Gram-negative bacteria32-63 ijrps.com
2,3-disubstituted 4(3H)-quinazolinonesE. coliMost sensitive nih.gov
Thiazolylketenyl quinazolinone (TQ 4)MRSA0.5 nih.gov

The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a serious threat to public health, necessitating the development of novel therapeutic agents. nih.gov Quinazolinone derivatives have emerged as potential anti-MRSA agents. A series of novel thiazolylketenyl quinazolinones (TQs) were developed and evaluated for their bacteriostatic potency. nih.gov One derivative, designated TQ 4, which features a thiazole (B1198619) at the 2-position, demonstrated excellent inhibitory activity against MRSA with a low MIC of 0.5 μg/mL. nih.gov This potency was eight times more effective than the comparator, norfloxacin. nih.gov Furthermore, TQ 4 exhibited a low tendency for inducing drug resistance. nih.gov

In addition to antibacterial effects, 4(3H)-quinazolinone derivatives have demonstrated a broad spectrum of antifungal activity. nih.govresearchgate.netnih.govnih.gov Research has explored their efficacy against various fungal strains, including human and plant pathogens.

A study evaluating 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives found that several compounds exhibited strong antifungal activity against a panel of ten fungal strains, which included Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. researchgate.net Another investigation of new 2,3-disubstituted 4(3H)-quinazolinone derivatives reported that all tested fungi were sensitive to the synthesized compounds, mostly at a concentration of 32 μg/ml. nih.gov These compounds were found to act as fungistatic agents. nih.gov

More recent research into quinazolinones synthesized from diamide-containing compounds showed significant antifungal activity against seven phytopathogenic fungi. mdpi.com One compound, in particular, showed an inhibitory effect of 62.42% against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L, suggesting its potential as a lead compound for agricultural applications. mdpi.com

Antifungal Activity of Selected Quinazolinone Derivatives
Compound TypeFungal StrainActivityReference
2-thioxo-benzo[g]quinazolin-4(3H)-one derivativesA. fumigatus, C. albicans, C. neoformans, etc.Strong activity researchgate.net
2,3-disubstituted 4(3H)-quinazolinonesC. albicans, A. niger, A. flavusSensitive at 32 µg/ml nih.gov
Quinazolinone derivative (2c)Fusarium oxysporum f. sp. Niveum62.42% inhibition at 300 mg/L mdpi.com

The antiviral potential of quinazolinone derivatives is an active area of research. nih.govnih.gov Studies have investigated their efficacy against a range of viruses, including those responsible for significant human diseases.

A series of tri-substituted quinazolinone compounds were found to exhibit potent antiviral activities against both Zika Virus (ZIKV) and Dengue Virus (DENV). nih.gov Certain di-substituted quinazolinones inhibited ZIKV replication by 68%–90%. nih.gov Further optimization led to the identification of compounds with EC₅₀ values as low as 180 nM against ZIKV. nih.gov

In another study, 2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized and evaluated for broad-spectrum antiviral activity. nih.gov One compound was found to inhibit the replication of several viruses in cell cultures, including parainfluenza-3 virus, reovirus-1, Sindbis virus, and Coxsackie virus B4. nih.gov

Research on traditional Chinese herbal formulas also identified 2-Methylquinazolin-4(3H)-one as a major bioactive component with significant antiviral activity against the H1N1 influenza A virus, with an IC₅₀ of 23.8 μg/mL. mdpi.com This compound was suggested to attenuate the disease process by directly inhibiting viral replication. mdpi.com

Antibacterial Activity: Gram-Positive and Gram-Negative Bacterial Strains

Anti-Inflammatory Research Paradigms

Chronic inflammation is implicated in numerous diseases, and there is a continuous search for new anti-inflammatory agents. nih.govnih.gov Quinazolinone derivatives have been identified as possessing significant anti-inflammatory properties. nih.goviosrjournals.org

In one study, a series of 14 new 3-methyl-4(3H)quinazolinone derivatives were synthesized with the goal of developing new anti-inflammatory leads. nih.gov Their anti-inflammatory activities were assessed using the carrageenan-induced hind paw edema test in mice, a standard preclinical model. All the synthesized compounds showed statistically significant anti-inflammatory effects. nih.gov

Another research effort focused on synthesizing 4(3H)-quinazolinone and its 2-methyl and 2-phenyl derivatives to evaluate their in vivo anti-inflammatory activity. iosrjournals.org All the tested compounds demonstrated significant anti-inflammatory activity, with inhibition of edema ranging from 81-96% compared to the control group in the carrageenan-induced rat paw edema model. iosrjournals.org Furthermore, novel N¹, N³-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing guanidine (B92328) moieties have been designed as potential anti-inflammatory agents, showing activity in models of macrophage activation. mdpi.com

Anti-Inflammatory Activity of Selected Quinazolinone Derivatives
Compound TypeAssay/ModelActivityReference
3-methyl-4(3H)quinazolinone derivativesCarrageenan-induced paw edema (mice)Statistically significant effects nih.gov
4(3H)-quinazolinone, 2-methyl & 2-phenyl derivativesCarrageenan-induced paw edema (rat)81-96% inhibition vs. control iosrjournals.org
Guanidine derivatives of quinazolin-2,4(1H,3H)-dioneLPS-induced macrophage activationActive mdpi.com

Evaluation in In Vitro Inflammatory Models

Derivatives of 2-mercapto-4(3H)-quinazolinone have been synthesized and assessed for their anti-inflammatory capabilities in various in vitro models. researchgate.netnih.gov A key mechanism underlying the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. biotech-asia.orgnih.gov Scientific investigations have consequently focused on the ability of 2-(ethylthio)-4(3H)-quinazolinone derivatives to inhibit these enzymes.

In a study exploring a series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones, several compounds demonstrated potent inhibitory activity against COX enzymes. researchgate.netnih.gov The in vitro COX-1/COX-2 inhibition assays are standard methods to evaluate the anti-inflammatory potential of new chemical entities. researchgate.netnih.gov

Modulatory Effects on Inflammatory Mediators

The primary mechanism for the anti-inflammatory effects of the studied quinazolinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. nih.govnih.gov The COX enzyme has two main isoforms, COX-1 and COX-2. nih.gov The inhibition of COX-2 is responsible for the therapeutic anti-inflammatory effects, while the inhibition of the COX-1 isoform is often associated with undesirable side effects. biotech-asia.org

A series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives were evaluated for their in vitro COX-1 and COX-2 inhibitory activity. nih.gov Certain derivatives showed strong and selective inhibition of the COX-2 enzyme. For instance, compounds where the 2-mercapto group was substituted with a 4-chlorobenzyl (compound 4) or a 4-methoxybenzyl (compound 6) group demonstrated potent COX-2 inhibitory activity with IC50 values of 0.33µM and 0.40µM, respectively. nih.gov These values are comparable to the reference drug celecoxib (B62257) (IC50 0.30µM). nih.gov The selectivity index (SI), a ratio of COX-1 inhibition to COX-2 inhibition, was greater than 303.0 for compound 4 and greater than 250.0 for compound 6, indicating high selectivity for the COX-2 enzyme. nih.gov Other derivatives in the same series also showed effective COX-2 inhibition. nih.gov

Table 1: In Vitro COX-2 Inhibitory Activity of Selected 2-Substituted Mercapto-4(3H)-quinazolinone Derivatives

Compound2-SubstituentIC50 (µM) for COX-2Selectivity Index (SI) vs. COX-1
4 4-Chlorobenzyl0.33>303.0
6 4-Methoxybenzyl0.40>250.0
5 3,4-Dichlorobenzyl0.70>142.0
8 2-Methylbenzyl0.80>125.0
13 Naphthylmethyl0.75>133.0
Celecoxib (Reference) -0.30>333.0

Data sourced from a study on 2,3-disubstituted 4(3H)-quinazolinone derivatives. nih.gov

Anticancer Research Applications

The quinazolinone core is found in several approved anticancer drugs, making its derivatives a promising area for oncology research. nih.govmdpi.com Numerous studies have explored the anticancer potential of 4(3H)-quinazolinone derivatives, including those with a 2-thio substituent, revealing activities against a range of cancer types. nih.govresearchgate.net

In Vitro Cytotoxicity Against Various Cancer Cell Lines

The cytotoxic effects of 2-(ethylthio)-4(3H)-quinazolinone derivatives and related compounds have been evaluated against multiple human cancer cell lines. nih.gov Hybrid molecules incorporating the quinazolinone scaffold are a subject of interest for developing new antitumor agents. nih.gov

In one study, new quinazolinone-thiazole hybrids were synthesized and tested for their cytotoxic effects. nih.gov The results indicated that several of these compounds exhibited significant cytotoxic activity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov For example, compound A3 in the study showed high cytotoxicity against all three cell lines. nih.gov It was noted that substitutions on the quinazolinone ring played a role in the cytotoxic profile. nih.gov

Another area of investigation involves quinazolinone derivatives linked to a sulfonamide moiety. nih.gov A series of these compounds were tested for in vitro cytotoxicity against lung (A549) and colon (LoVo) cancer cell lines, with some derivatives showing notable activity. nih.gov

Antiproliferative and Apoptotic Induction Studies

Beyond general cytotoxicity, research has delved into the specific mechanisms by which 2-(ethylthio)-4(3H)-quinazolinone derivatives inhibit cancer cell growth, including the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov Several novel quinazoline-derived compounds have been synthesized that exert their anticancer effect through the induction of apoptosis. nih.gov

One study focused on a novel quinazolin-4(3H)-one derivative, BIQO-19, which demonstrated effective antiproliferative activity against non-small cell lung cancer (NSCLC) cells, including those resistant to standard therapies. nih.gov This compound was found to inhibit Aurora Kinase A, leading to G2/M phase cell cycle arrest and subsequent apoptosis in H1975 NSCLC cells. nih.gov The antiproliferative activities of BIQO-19 were evaluated using a sulforhodamine B (SRB) assay, which confirmed its growth inhibition effects on various NSCLC cell lines. nih.gov

Furthermore, a benzimidazole-quinazolinone derivative with a 2-thio linkage was reported to induce G2/M phase cell cycle arrest and trigger apoptosis in melanoma cells. mdpi.com Quinazolinone-based compounds are known to have the potential to induce apoptosis in cancer cells, which is a crucial mechanism for slowing tumor progression. mdpi.com

Table 2: Antiproliferative Activity of BIQO-19 against Human NSCLC Cell Lines

Cell LineTypeIC50 (µM)
H23 NSCLC1.83
H460 NSCLC1.76
A549 NSCLC2.11
H1975 EGFR-TKI-resistant NSCLC1.95
H1299 NSCLC2.05

Data represents the concentration of BIQO-19 required to inhibit cell growth by 50% (IC50). nih.gov

Other Investigated Biological Activities (Preclinical)

The versatility of the 4(3H)-quinazolinone scaffold has prompted investigations into a range of other potential therapeutic applications beyond anti-inflammatory and anticancer activities. mdpi.comiosrjournals.org

Anticonvulsant Properties

The 4(3H)-quinazolinone ring system has been identified as having potential anticonvulsant effects. iosrjournals.org Preclinical studies have been conducted on various derivatives to assess their efficacy in seizure models. A study on a series of 2,3,8-trisubstituted-4(3H)-quinazoline derivatives showed that several compounds possessed anticonvulsant activity in both maximal electroshock (MES) and chemically induced seizure tests. nih.gov

In a separate investigation, a series of compounds featuring a 2-(alkylthio)benzo[d]oxazole moiety linked to a triazolone was synthesized and evaluated for anticonvulsant properties. nih.gov The structural feature of an alkylthio group is relevant to the 2-(ethylthio) core. Several of these compounds displayed activity in MES and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov One compound, 4g, was particularly potent, and its mechanism was suggested to be related to an increase in the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. nih.gov

Antimalarial Potential

The quinazolinone scaffold is a significant area of interest in the development of new antimalarial agents. Research into 2,3-disubstituted-4(3H)-quinazolinone derivatives has shown promising results in preclinical in vivo models. These compounds have been evaluated for their ability to suppress parasitic growth, indicating their potential as a basis for future antimalarial drugs. nih.govnih.gov

In a study using a 4-day suppressive test in mice infected with the chloroquine-sensitive Plasmodium berghei ANKA strain, a series of 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone derivatives demonstrated significant antimalarial activity. nih.gov The tested compounds showed a mean percentage suppression of parasitemia ranging from 43.71% to 72.86%, which was statistically significant compared to the negative control group. nih.gov Notably, compounds featuring specific substitutions on the styryl and aryl moieties displayed enhanced activity. For instance, compounds designated as 12 and 13 in the study exhibited the most potent effects, with mean percentage suppressions of 72.86% and 67.60%, respectively. nih.gov These findings suggest that the 2,3-disubstituted-4(3H)-quinazolinone framework is a viable scaffold for the further development of novel antimalarial therapies. nih.gov

Table 1: In Vivo Antimalarial Activity of Selected 2,3-Disubstituted-4(3H)-Quinazolinone Derivatives

This table is interactive. You can sort and filter the data.

Compound Mean Percentage Suppression (%)
Compound 12 72.86
Compound 13 67.60
Other Analogs 43.71 - 55.00

Antidiabetic and Antioxidant Activities

Derivatives of the quinazolinone core structure have been investigated for their potential in managing diabetes and mitigating oxidative stress. Certain 2,3-dihydroquinazolin-4(1H)-ones have demonstrated the ability to lower blood sugar levels and exhibit antioxidant properties. nih.gov A direct correlation between the antidiabetic and antioxidant potential of these compounds has been suggested, where substances with higher glucose-lowering effects often display significant antioxidant capacity. nih.gov

In preclinical studies, specific quinazolinone derivatives were found to effectively reduce blood sugar levels. nih.gov For example, compounds identified as 4j and 4l in one study were particularly effective at lowering blood glucose. nih.gov Furthermore, these compounds were evaluated for their antioxidant activity through various assays, including 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging. nih.gov Compound 4j emerged as an excellent antioxidant agent, making it a candidate for further investigation. nih.gov Another study focusing on triazoloquinazolines found that compounds 30 , 36 , and 38-40 showed the highest capacity to scavenge free radicals when compared to the synthetic antioxidant butylated hydroxyl toluene (B28343) (BHT). nih.gov

Table 2: Antidiabetic and Antioxidant Profile of Selected Quinazolinone Derivatives

This table is interactive. You can sort and filter the data.

Compound Noted Biological Activity
Compound 4j Potent blood sugar reduction, Excellent antioxidant
Compound 4l Potent blood sugar reduction
Compound 30 High free radical scavenging activity
Compound 36 High free radical scavenging activity
Compound 38 High free radical scavenging activity
Compound 39 High free radical scavenging activity
Compound 40 High free radical scavenging activity

Cholinesterase and β-Amyloid Aggregation Inhibition

The development of multi-target agents for neurodegenerative diseases like Alzheimer's has led to the investigation of quinazoline (B50416) derivatives for their ability to inhibit key pathological processes. A study of 2,4-disubstituted quinazolines revealed their potential to act as dual inhibitors of both cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BuChE) and the aggregation of beta-amyloid (Aβ) peptides. nih.gov

Several derivatives from the synthesized library demonstrated inhibitory activity against both AChE and BuChE, with IC₅₀ values in the micromolar range. nih.gov One notable compound, N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (Compound 9) , was identified as a potent dual inhibitor, with an AChE IC₅₀ of 2.1 µM and a BuChE IC₅₀ of 8.3 µM. nih.gov In addition to cholinesterase inhibition, this compound also effectively inhibited Aβ₄₀ aggregation with an IC₅₀ of 2.3 µM. Another derivative, 4-(benzylamino)quinazolin-2-ol (Compound 15b) , proved to be a particularly potent inhibitor of Aβ aggregation, with an IC₅₀ of 270 nM for Aβ₄₀. These findings highlight the suitability of the 2,4-disubstituted quinazoline template for creating multi-targeting agents for Alzheimer's disease. nih.gov

Table 3: Inhibitory Activity of Selected Quinazoline Derivatives on Cholinesterases and Aβ Aggregation

This table is interactive. You can sort and filter the data.

Compound AChE IC₅₀ (µM) BuChE IC₅₀ (µM) Aβ₄₀ Aggregation Inhibition IC₅₀
Compound 9 2.1 8.3 2.3 µM
Compound 15b - - 270 nM

Carbonic Anhydrase Inhibition

Derivatives of 2-mercapto-4(3H)-quinazolinone have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are metalloenzymes involved in various physiological processes, and specific isoforms, such as hCA IX and XII, are associated with tumorigenesis, making them attractive targets for anticancer drug design. nih.gov

A series of 4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamides has been shown to be potent inhibitors of several hCA isoforms. nih.gov Many of these novel compounds effectively inhibited the tumor-associated isoforms hCA IX and hCA XII, with some showing high selectivity over the cytosolic isoforms hCA I and II. nih.govmdpi.com For example, Compound 4 from one study demonstrated potent and selective inhibition of hCA IX and hCA XII with inhibition constant (Kᵢ) values of 8.0 nM and 10.8 nM, respectively, which are comparable or superior to the standard inhibitor Acetazolamide (AAZ). nih.gov Similarly, Compound 2 showed Kᵢ values of 40.7 nM and 13.0 nM against hCA IX and hCA XII. nih.gov The selectivity of these compounds is a critical factor, as it may lead to a more favorable therapeutic profile by avoiding the inhibition of off-target isoforms. nih.gov

Table 4: In Vitro Inhibitory Activity (Kᵢ, nM) of Selected 2-Substituted-thio-Quinazolinone Derivatives against hCA Isoforms

This table is interactive. You can sort and filter the data.

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Acetazolamide (AAZ) 250.0 12.0 25.0 5.7
Compound 2 938.3 127.3 40.7 13.0
Compound 4 761.5 185.6 8.0 10.8
Compound 5 614.4 148.5 25.4 28.1

VEGFR-2 Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 tyrosine kinase is a major strategy in cancer therapy. The quinazolinone scaffold is a well-established pharmacophore for kinase inhibitors, and derivatives of 2-(ethylthio)-4(3H)-quinazolinone have been designed and synthesized as potent VEGFR-2 inhibitors. rsc.orgnih.gov

In one study, a series of S-alkylated quinazolin-4(3H)-ones were evaluated for dual EGFR/VEGFR-2 inhibitory activity. Compound 4 from this series showed potent VEGFR-2 inhibition with an IC₅₀ of 0.15 µM, comparable to the standard drug Sorafenib (IC₅₀ = 0.09 µM). rsc.org Another investigation into quinazolin-4(3H)-ones bearing a urea (B33335) functionality also identified potent VEGFR-2 inhibitors. nih.gov Within this series, Compound 5p was the most active, with a VEGFR-2 IC₅₀ of 0.117 µM, followed by Compound 5h (IC₅₀ = 0.215 µM) and Compound 5d (IC₅₀ = 0.274 µM). These values are competitive with Sorafenib's IC₅₀ of 0.069 µM in the same assay. nih.gov These results underscore the potential of this chemical class to produce effective anti-angiogenic agents for cancer treatment. nih.gov

Table 5: VEGFR-2 Inhibitory Activity of Selected Quinazolinone Derivatives

This table is interactive. You can sort and filter the data.

Compound VEGFR-2 IC₅₀ (µM) Reference Drug Reference Drug VEGFR-2 IC₅₀ (µM)
Compound 4 0.15 Sorafenib 0.09
Compound 5p 0.117 Sorafenib 0.069
Compound 5h 0.215 Sorafenib 0.069
Compound 5d 0.274 Sorafenib 0.069

Molecular Mechanisms of Action for 4 3h Quinazolinone, 2 Ethylthio Analogues Hypotheses and in Vitro Evidence

Elucidation of Molecular Targets

Analogues of 2-(ethylthio)-4(3H)-quinazolinone have been identified as potent modulators of several key biological targets. Their chemical scaffold serves as a versatile backbone for designing inhibitors that can selectively interact with enzymes and receptors, influencing cellular signaling and processes. mdpi.comnih.gov The quinazoline (B50416) ring is a privileged structure in medicinal chemistry, known for its role in developing targeted therapeutic agents. mdpi.comnih.govnih.gov

A primary mechanism of action for this class of compounds is the inhibition of specific enzymes that are crucial for cell growth and survival.

Kinase Inhibition The quinazoline framework is a well-established pharmacophore for kinase inhibitors, which are enzymes that play a pivotal role in cell signaling, growth, and differentiation. mdpi.comnih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov

Notable examples of FDA-approved quinazoline-based kinase inhibitors include Gefitinib and Vandetanib, which target the epidermal growth factor receptor (EGFR) and are used in the treatment of non-small-cell lung cancer (NSCLC). mdpi.comnih.gov Building on this precedent, various 2-(ethylthio)-4(3H)-quinazolinone analogues have been investigated as inhibitors of several kinases:

c-Met and VEGFR-2 Tyrosine Kinases: The dual inhibition of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2) is a strategic approach to overcoming therapeutic resistance. nih.gov A series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed as dual inhibitors. nih.gov In vitro enzyme assays demonstrated that several of these compounds potently inhibited both c-Met and VEGFR-2 tyrosine kinases, with IC₅₀ values in the nanomolar range. nih.gov

Aurora Kinase A (AKA): This kinase is a cell cycle regulator and a potential target for NSCLC therapy. nih.gov A derivative named BIQO-19 was developed as an AKA inhibitor and showed effective suppression of activated AKA in NSCLC cells, including those resistant to EGFR inhibitors. nih.gov

Other Kinases: Broader screenings have been performed to understand the selectivity of these compounds. One study evaluated new 2-substituted quinazolines against a panel of 109 kinases, identifying compounds with varying degrees of potency and selectivity. mdpi.comresearchgate.net Molecular docking studies have also suggested potential interactions with cyclin-dependent kinase 2 (CDK2) and protein kinase CK2. researchgate.netresearchgate.net

Table 1: In Vitro Kinase Inhibition by Quinazolinone Analogues

Compound Target Kinase IC₅₀ (µM) Cell Line/Assay Reference
2c c-Met TK 0.084 Enzyme Assay nih.gov
VEGFR-2 TK 0.052 Enzyme Assay nih.gov
4b c-Met TK 0.063 Enzyme Assay nih.gov
VEGFR-2 TK 0.071 Enzyme Assay nih.gov
4e c-Met TK 0.052 Enzyme Assay nih.gov
VEGFR-2 TK 0.065 Enzyme Assay nih.gov

| BIQO-19 | Aurora Kinase A | Not specified | H1975 NSCLC cells | nih.gov |

Carbonic Anhydrase Inhibition Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide to bicarbonate and protons. nih.gov Specific isoforms, such as CA IX and CA XII, are overexpressed in various tumors and are linked to cancer progression and metastasis, making them valuable anticancer targets. nih.gov

A series of 4-(2-(2-(substituted-thio)-4(3H)-quinazolinon-3-yl)ethyl)benzenesulfonamides demonstrated potent and selective inhibition against human CA (hCA) isoforms. nih.gov Compounds were particularly effective against the tumor-associated isoforms hCA IX and hCA XII. nih.gov For instance, compound 4 showed a high selectivity for inhibiting hCA IX and XII over the ubiquitous hCA I and II isoforms. nih.gov Structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring attached to the ethylthio group could significantly influence inhibitory activity and selectivity. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Selected Quinazolinone Analogues

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Reference
2 938.3 291.5 40.7 49.1 nih.gov
4 760.3 185.7 8.0 10.8 nih.gov
5 338.8 140.2 14.1 22.4 nih.gov
6 441.7 106.3 25.1 45.2 nih.gov

In addition to inhibiting soluble enzymes, quinazolinone analogues can modulate the activity of cell surface receptors, many of which possess intrinsic enzyme activity (receptor tyrosine kinases).

EGFR, c-Met, and VEGFR-2: As discussed under kinase inhibition, these molecules act as receptor tyrosine kinase inhibitors. By binding to the kinase domain of receptors like EGFR, c-Met, and VEGFR-2, they block the downstream signaling pathways that lead to cell proliferation and survival. nih.govnih.gov

GABA-A Receptor: Molecular modeling studies have also proposed that certain 2-substituted-3-allyl-4(3H)-quinazolinone derivatives may exert anticonvulsant activity through their binding affinity for the GABA-A receptor, a key ion channel in the central nervous system. hilarispublisher.com

The inhibition of molecular targets by 2-(ethylthio)-4(3H)-quinazolinone analogues translates into significant effects on fundamental cellular processes, most notably the cell cycle and apoptosis (programmed cell death). nih.gov

Cell Cycle Arrest By interfering with the function of regulatory proteins like kinases, these compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.

G2/M Phase Arrest: Two potent antileukemic compounds, 4a and 4d , were shown to arrest the cell cycle at the G2/M transition phase in Jurkat and THP-1 leukemia cells. researchgate.net Similarly, the Aurora Kinase A inhibitor BIQO-19 induced G2/M arrest in NSCLC cells. nih.gov

G1 Phase Arrest: In MCF-7 breast cancer cells, compounds 4d and 4f were found to cause cell cycle arrest at the G1 phase. nih.gov

Induction of Apoptosis A crucial mechanism for many anticancer agents is the ability to induce apoptosis. Several studies have confirmed that quinazolinone derivatives are effective apoptosis inducers. mdpi.comnih.gov

Flow cytometry analysis demonstrated that compounds 4a and 4d induced apoptosis in leukemia cells in a dose-dependent manner. researchgate.net

In MCF-7 cells, compounds 4d and 4f were also shown to mediate apoptosis. nih.gov

A chiral 2-(ethylthio)-thiazolone analogue was reported to induce apoptosis in HeLa cells by activating the mitochondrial apoptotic pathway. nih.gov

Table 3: Effects of Quinazolinone Analogues on Cellular Pathways

Compound(s) Cell Line(s) Cellular Effect Reference
4a, 4d Jurkat, THP-1 G2/M Phase Arrest, Apoptosis Induction researchgate.net
4d, 4f MCF-7 G1 Phase Arrest, Apoptosis Induction nih.gov

| BIQO-19 | H1975 (NSCLC) | G2/M Phase Arrest, Apoptosis Induction | nih.gov |

Binding Mode Analysis through Molecular Docking Studies

To visualize and understand the interactions between 2-(ethylthio)-4(3H)-quinazolinone analogues and their molecular targets, researchers frequently employ molecular docking simulations. These computational studies predict the most favorable binding poses and identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. nih.gov

Carbonic Anhydrase: Docking studies of potent and selective CA inhibitors revealed that the sulfonamide group coordinates with the zinc ion in the active site, a classic interaction for this class of inhibitors. The quinazolinone scaffold and its substituents form additional hydrogen bonds and van der Waals interactions with amino acid residues, which accounts for the observed selectivity between different CA isoforms. nih.gov

c-Met and VEGFR-2 Kinases: Docking of dual inhibitors into the ATP-binding sites of c-Met and VEGFR-2 showed that the quinazoline core acts as a scaffold. Specific interactions were identified, such as hydrogen bonds with highly conserved aspartate residues (Asp1222 in c-Met and Asp1046 in VEGFR-2) in the hinge region of the kinase domain. nih.gov These interactions mimic those of known kinase inhibitors and are critical for potent inhibition. nih.gov

GABA-A Receptor: Modeling studies predicted the binding affinity of anticonvulsant quinazolinone derivatives towards the GABA-A receptor, providing a hypothesis for their mechanism of action. hilarispublisher.com

Other Targets: Docking has also been used to explore interactions with other potential targets, including cyclin-dependent kinase 2 (CDK2) and the main protease of the COVID-19 virus. researchgate.netekb.eg

Table 4: Key Interactions from Molecular Docking Studies

Compound(s) Target Enzyme Key Interacting Residues Type of Interaction Reference
17, 20 hCA IX, hCA XII Zinc ion, Thr200, Pro201 Coordination, Hydrogen Bonds nih.gov
4b c-Met TK Asp1222 Hydrogen Bond nih.gov
VEGFR-2 TK Asp1046 Hydrogen Bond nih.gov
4e c-Met TK Asp1222 Hydrogen Bond nih.gov

In Vitro Mechanistic Investigations (e.g., Enzyme Assays, Cell-Based Assays)

The hypotheses generated from molecular modeling are substantiated through rigorous in vitro testing. Enzyme and cell-based assays provide quantitative data on the potency and efficacy of the compounds, confirming their mechanisms of action.

Enzyme Assays Direct measurement of enzyme inhibition is a cornerstone of mechanistic studies.

For carbonic anhydrase inhibitors, assays measuring the esterase activity of purified hCA isoforms were used to determine inhibition constants (Kᵢ). nih.gov These assays confirmed that compounds like 4 and 5 were potent inhibitors of tumor-related hCA IX and XII, with Kᵢ values in the low nanomolar range. nih.gov

For kinase inhibitors, assays measuring the phosphorylation activity of purified c-Met and VEGFR-2 tyrosine kinases were performed to calculate IC₅₀ values. nih.gov These experiments validated the dual inhibitory potential of compounds such as 2c , 4b , and 4e . nih.gov

Cell-Based Assays Cell-based assays are critical for evaluating the effects of a compound in a more biologically relevant context.

Antiproliferative Assays: The cytotoxic effects of quinazolinone analogues are commonly tested against a panel of cancer cell lines. mdpi.com For example, compounds 4a and 4d were found to suppress the proliferation of leukemia cell lines with IC₅₀ values between 4 and 6.5 µM. researchgate.net Another study found that compounds 4d and 4f exerted strong cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values of 2.5 and 5 µM, respectively. nih.gov

Cell Cycle and Apoptosis Assays: Flow cytometry is a key technique used to analyze the cell cycle distribution and quantify apoptosis. These assays have repeatedly confirmed that quinazolinone analogues induce cell cycle arrest (at G1 or G2/M phases) and trigger programmed cell death, consistent with the inhibition of their molecular targets. researchgate.netnih.gov

These in vitro investigations provide concrete evidence for the molecular mechanisms hypothesized for 2-(ethylthio)-4(3H)-quinazolinone analogues, validating their potential as specific enzyme inhibitors and modulators of critical cellular pathways.

Structure Activity Relationship Sar Studies of 4 3h Quinazolinone, 2 Ethylthio Derivatives

Impact of Substituents at the C-2 Position (ethylthio and related groups)

The substituent at the C-2 position of the 4(3H)-quinazolinone ring plays a crucial role in determining the molecule's biological activity. The presence of a thioether group, such as the ethylthio moiety, is a common feature in many biologically active quinazolinone derivatives. nih.gov

Variation of Alkyl Chain Length in the Thioether Moiety

The length of the alkyl chain attached to the sulfur atom at the C-2 position can significantly influence the biological activity of 2-thioalkyl-4(3H)-quinazolinones. Studies have shown that varying the chain length can modulate the lipophilicity and steric properties of the molecule, thereby affecting its interaction with biological targets.

Research on other heterocyclic compounds has demonstrated a clear structure-activity relationship related to alkyl chain length. For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA). chemrxiv.org Conversely, shorter chains (less than five carbons) rendered the compounds inactive. chemrxiv.org Similarly, studies on olivetolic acid derivatives revealed that elongation of the alkyl side-chain was effective in conferring antibacterial activity, with a clear chain-length-dependent increase in potency. nih.gov These findings suggest that an optimal alkyl chain length is often required for maximal biological activity, as excessively long chains can lead to decreased efficacy due to steric hindrance. nih.gov

Influence of Other Heteroatom Substitutions at C-2

The introduction of different heteroatoms or functional groups at the C-2 position significantly alters the electronic and steric profile of the quinazolinone scaffold, leading to a wide range of biological activities. The incorporation of various heterocyclic rings, such as phenothiazine, triazole, and pyridine, at the C-2 position has been shown to impart insecticidal, anti-bacterial, and anti-fungal properties. nih.gov

Furthermore, the substitution of the thioether with other moieties like hydrazine (B178648), hydrazine derivatives, and urea (B33335) derivatives has been investigated to explore their potential as anticancer agents. nih.gov It was observed that the absence of bulky substituents on the hydrazine moiety improved activity by reducing steric hindrance. nih.gov In contrast, the introduction of heterocyclic groups like imidazole, triazole, and thiazole (B1198619) at the C-2 position has yielded derivatives with notable antibacterial and antifungal effects. mdpi.com

Role of Substitution at the N-3 Position on Biological Efficacy

The N-3 position of the 4(3H)-quinazolinone ring is a critical site for substitution, and modifications at this position have a profound impact on the biological properties of the resulting derivatives. researchgate.netnih.govnih.gov

Electronic and Steric Effects of Phenyl and Substituted Phenyl Groups

The introduction of a phenyl ring at the N-3 position is a common strategy in the design of bioactive quinazolinones. The electronic nature and steric bulk of substituents on this phenyl ring can fine-tune the biological activity. For instance, in a series of 3-substituted phenyl quinazolinone derivatives designed as anti-cancer agents, it was found that the presence of electron-withdrawing groups like fluorine and chlorine on the phenyl ring was favorable for activity. nih.gov Specifically, the activity followed the order F > Cl, highlighting the importance of the electronic profile. nih.gov

Bulky substituents at the N-3 position are also thought to play a role in the stable and favorable positioning of the molecule within the binding sites of target proteins. nih.gov However, excessively bulky groups can also lead to a decrease in effectiveness. nih.gov The steric effect of a non-planar, propeller-like configuration of a diphenylamino group at the N-3 position has been shown to prevent π-π stacking and quenching, leading to an increase in quantum yield in fluorescent derivatives. nih.gov

Table 1: Effect of N-3 Phenyl Substitution on Anticancer Activity (IC50 in µM)
CompoundR (Substitution on Phenyl Ring)MCF-7 (IC50 µM)SW480 (IC50 µM)Reference
7g4-OCH3>50>50 nih.gov
7h4-N(CH3)2>50>50 nih.gov
-4-F12.84 ± 0.8410.90 ± 0.84 nih.gov
-4-Cl-- nih.gov

Impact of Heterocyclic and Aliphatic N-3 Substituents

Substitution at the N-3 position is not limited to aryl groups; aliphatic and heterocyclic moieties have also been extensively investigated. The incorporation of five-membered heterocycles at the N-3 position of the 4-(3H)-quinazolinone scaffold has been a subject of significant interest. researchgate.net These substitutions can lead to compounds with a wide array of biological activities.

In a study of antibacterial 4(3H)-quinazolinones, various N-3 substitutions were explored. nih.gov The nature of the substituent at this position was found to be critical for activity against Staphylococcus aureus. While specific data on N-3 heterocyclic and aliphatic substituents for 2-(ethylthio) derivatives is limited in the provided results, the general SAR principles for the 4(3H)-quinazolinone core highlight the importance of this position for modulating biological efficacy. nih.gov

Importance of Substitution on the Benzo Ring (Positions 6, 7, 8)

Studies have shown that the presence of halogen atoms, such as chlorine and bromine, on the quinazoline (B50416) ring can lead to an increase in antitumor activity. nih.gov Specifically, the introduction of iodine at the 6 and 8 positions has been reported to significantly improve antibacterial activity. nih.gov In contrast, a di-chlorine substitution on the quinazoline ring was found to considerably decrease activity compared to a mono-substituted bromine. nih.gov

Furthermore, the position of the substituent on the benzo ring is crucial. For example, in a study on 3-arylquinazolin-4(3H)-ones, a methoxy (B1213986) group at the 6-position was well-tolerated, while a 7-CF3 substituted derivative also showed high enantioselectivity in catalytic bromination, suggesting that both electron-donating and electron-withdrawing groups are tolerated at these positions. nih.gov

Table 2: Influence of Benzo Ring Substitution on Biological Activity
PositionSubstituentObserved EffectBiological ActivityReference
6 and 8IodineImproved activityAntibacterial nih.gov
-Di-chlorineDecreased activityAnticancer nih.gov
-Mono-bromineHigher activity than di-chloroAnticancer nih.gov
6MethoxyTolerated- nih.gov
7CF3Tolerated- nih.gov

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the quinazolinone ring play a crucial role in determining the biological activity profile. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the molecule's interaction with its biological targets.

For anticonvulsant activity, SAR studies have revealed that the presence of an electron-donating substituent at position 2 of the quinazolinone ring is generally favorable. nih.gov The ethylthio group (–S-CH₂CH₃) itself is considered an EDG, which aligns with this finding. Further substitution on the quinazolinone ring system can fine-tune this activity. For example, in one study, compounds with an allyl group at position 3 showed higher anticonvulsant activity when an EDG was present at position 2, compared to derivatives with a benzyl (B1604629) group at position 3. nih.gov

In the realm of antimicrobial agents, the influence of these groups can be more varied. One study on 2-(chloromethyl)-3-substituted quinazolinones found that derivatives with EDGs like methoxy (–OCH₃) and methyl (–CH₃) on a phenyl ring at position 3 were more active antibacterials compared to compounds with other electron-donating or withdrawing groups. nih.gov Conversely, research on other quinazolinone series has shown that potent activity can be achieved with EWGs. For instance, a 2-(4-Nitrophenyl) derivative exhibited COX-2 inhibition, indicating that nitro groups can be compatible with certain biological activities. researchgate.net

Table 2: Influence of EDGs and EWGs on Quinazolinone Activity

Group Type Substituent Example Position Observed Effect on Activity Biological Activity Context Reference
EDG Ethylthio 2 Favorable for activity Anticonvulsant nih.gov
EDG Methoxy, Methyl 3 (on phenyl ring) Increased activity Antimicrobial nih.gov
EWG Nitro 2 (on phenyl ring) Moderate activity Anti-inflammatory (COX-2) researchgate.net

Comprehensive SAR Paradigms for Specific Biological Activities

The core 2-(ethylthio)-4(3H)-quinazolinone structure is a versatile scaffold that has been optimized for various therapeutic targets, including as an anticonvulsant, antimicrobial, and anti-inflammatory agent.

Anticonvulsant Activity: The anticonvulsant potential of quinazolinone derivatives is well-documented. Key structural requirements for binding to the GABA-A receptor, a common target for anticonvulsants, have been identified. nih.gov These include:

The quinazolinone moiety acting as a hydrophobic domain.

The nitrogen atom at position 1 (N1) serving as an electron donor.

The carbonyl group at position 4 acting as a hydrogen bond acceptor.

Substituents at positions 2 and 3 are critical for determining the potency and pharmacokinetics. nih.gov The presence of an electron-donating group at position 2, such as the ethylthio group, is considered beneficial for anticonvulsant action. nih.gov

Substitutions at positions 2 and 3 are critical. nih.gov

The presence of halogen atoms (e.g., Cl, Br) at positions 6 and 8 enhances activity. nih.gov

A substituted aromatic ring at the N-3 position often leads to potent compounds. nih.gov

One comprehensive study evaluated 77 variants of a 4(3H)-quinazolinone scaffold and identified a compound with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This underscores the potential of the quinazolinone core in combating drug-resistant bacteria.

Anti-inflammatory Activity: Many 4(3H)-quinazolinone derivatives have been investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes. iosrjournals.org A series of 2-mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives were synthesized and showed potent and selective COX-2 inhibitory activity. nih.govresearchgate.net The 2-mercapto group in these analogs is a close structural relative of the 2-ethylthio group. The SAR for these selective COX-2 inhibitors revealed that:

Small, lipophilic groups such as chloro (Cl) or methyl (CH₃) on the substituent at the 2-mercapto position led to high potency.

The pyridylethyl moiety at the N-3 position was a key feature for activity.

These findings suggest that the 2-(ethylthio) scaffold is a promising starting point for designing novel anti-inflammatory drugs, particularly selective COX-2 inhibitors. nih.govresearchgate.net

Computational and in Silico Approaches in the Research of 4 3h Quinazolinone, 2 Ethylthio

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 2-(ethylthio)-4(3H)-quinazolinone derivatives interact with their biological targets at a molecular level.

Prediction of Binding Modes and Affinities

Molecular docking simulations have been employed to predict the binding modes and estimate the binding affinities of 2-(ethylthio)-4(3H)-quinazolinone derivatives with various biological targets. For instance, studies have explored the interactions of these compounds with enzymes implicated in cancer, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). research-nexus.netnih.govnih.gov The docking results help in visualizing how the ligand fits into the active site of the protein and provide a rank ordering of different derivatives based on their predicted binding energies. nih.gov

In one study, a series of 2-(alkylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-ones were docked into the active site of VEGFR-2 to determine their binding preferences. researchgate.net The docking scores, which are indicative of binding affinity, are crucial for identifying promising lead compounds for further development. researchgate.net Similarly, docking studies of quinazolinone derivatives with targets like cyclin-dependent kinase 2 (CDK2) have shown favorable binding properties, suggesting their potential as anticancer agents. nih.gov The negative energy values obtained from these simulations are indicative of stable ligand-protein complexes. nih.gov

Below is an interactive table summarizing the results of molecular docking studies for various quinazolinone derivatives.

Compound ClassTarget ProteinKey Findings
2-(Alkylthio)-3-(naphthalen-1-yl)quinazolin-4(3H)-onesVEGFR-2Determination of specific binding preferences at the target site. researchgate.net
Thioxoquinazolin-4(3H)-one derivativesCDK2, Butyrylcholinesterase, GABA receptorShowed better docking properties with CDK2 compared to the other two enzymes. nih.gov
Quinazolin-4(3H)-one analogsEGFRDesigned compounds exhibited better docking scores compared to the standard drug Gefitinib. nih.gov
S-substituted 2-mercaptoquinazolin-4(3H)-one derivativesCarbonic Anhydrase IX and XIIHighly selective inhibitors exhibited excellent interaction within the putative binding site. nih.gov

Identification of Key Interacting Residues

A critical outcome of molecular docking is the identification of key amino acid residues within the target's active site that are essential for ligand binding. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are vital for the stability of the ligand-protein complex. For example, in the context of NF-κB inhibition, key residues such as Arg54, Arg56, Tyr57, and others have been identified as important for the binding of quinazolinone derivatives. nih.gov

In the case of VEGFR-2, the pharmacophore often involves a hydrogen bond acceptor interacting with Cys917 in the ATP-binding domain and a hydrophobic aryl ring occupying the space between the ATP-binding domain and the DFG motif. nih.gov Similarly, for EGFR inhibitors, specific interactions with key residues in the kinase domain are crucial for their inhibitory activity. nih.gov Understanding these key interactions provides a roadmap for designing new derivatives with improved affinity and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Biological Activity

QSAR models have been successfully developed for quinazolinone derivatives to predict their biological activities, such as their inhibitory effects on various enzymes. nih.govjapsonline.com These models are typically built using a training set of compounds with known activities and then validated using a separate test set. unar.ac.id A statistically robust QSAR model can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. japsonline.comresearchgate.net

For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for quinazolin-4(3H)-one analogs as EGFR inhibitors. nih.govunar.ac.id These models have shown good predictive power, with high correlation coefficients (R²) and cross-validated correlation coefficients (q²). nih.govjapsonline.com The ultimate goal is to use these predictive models to design novel compounds with enhanced biological activity. japsonline.com

Identification of Physiochemical Descriptors Influencing Activity

A key aspect of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. researchgate.net These descriptors can be steric, electronic, or hydrophobic in nature. For quinazolin-4(3H)-one derivatives, QSAR studies have highlighted the importance of descriptors such as AM1_Eele (electrostatic energy), AM1_HF (heat of formation), AM1_LUMO (energy of the lowest unoccupied molecular orbital), apol (polarizability), and ASA_H (hydrophilic surface area). japsonline.com

The contour maps generated from 3D-QSAR models provide a visual representation of where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups are favored or disfavored for optimal activity. unar.ac.id This information is invaluable for medicinal chemists in designing new molecules with improved potency.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of 2-(ethylthio)-4(3H)-quinazolinone research, DFT calculations provide insights into the electronic properties of these molecules, which are fundamental to their reactivity and interactions with biological targets. nih.govmui.ac.ir

DFT calculations have been used to optimize the ground-state geometries of quinazolinone derivatives and to calculate various quantum chemical parameters. researchgate.netnih.govmui.ac.ir These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and electron affinity. nih.gov The HOMO-LUMO gap, in particular, is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov The distribution of these frontier orbitals can reveal the most likely sites for electrophilic and nucleophilic attack. unimib.it

De Novo Design and Virtual Screening Methodologies in the Research of 4(3H)-Quinazolinone, 2-(ethylthio)-

In the quest for novel therapeutic agents, computational and in silico approaches have become indispensable tools in modern drug discovery. For the specific chemical entity 4(3H)-Quinazolinone, 2-(ethylthio)- and its analogs, these methodologies, particularly de novo design and virtual screening, have been instrumental in exploring their therapeutic potential and guiding synthetic efforts. These computational strategies allow for the rational design and identification of new molecules with desired biological activities, saving significant time and resources compared to traditional high-throughput screening.

De novo drug design, at its core, involves the computational creation of novel molecular structures with desirable properties. This process can be either ligand-based, where new molecules are designed based on the features of known active compounds, or structure-based, where the design is guided by the three-dimensional structure of the biological target. For the quinazolinone scaffold, which is a privileged structure in medicinal chemistry, de novo design strategies have been employed to generate new inhibitors for various targets. While specific de novo design studies focusing exclusively on 4(3H)-Quinazolinone, 2-(ethylthio)- are not extensively documented in publicly available literature, the general principles have been applied to the broader class of quinazolinone derivatives. These approaches often involve fragment-based design, where molecular fragments are computationally linked together within the active site of a target protein to create a novel inhibitor.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. This can be achieved through ligand-based methods, such as searching for compounds with similar physicochemical properties or pharmacophores to known actives, or through structure-based methods, which involve docking the compounds from a virtual library into the binding site of a target protein and scoring their potential interactions.

Several studies have utilized virtual screening to explore the potential of quinazolinone derivatives, including those with substitutions at the 2-position, against a variety of biological targets. For instance, a study focused on the discovery of novel Janus kinase 2 (JAK2) inhibitors employed virtual screening of chemical libraries using Surflex-Dock. This led to the identification of a (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine as a hit compound, which, after optimization, showed significant JAK2 inhibitory activity. nih.gov In the docking model, the quinazoline (B50416) core of the lead compound occupied a key hydrophobic region of the JAK2 protein. nih.gov

Another research effort aimed at identifying novel inhibitors of the epidermal growth factor receptor (EGFR) utilized a structure-based virtual screening approach on the PubChem database. researchgate.netbenthamdirect.com After filtering for drug-like properties based on Lipinski's rule of five, the remaining compounds were docked into the EGFR kinase domain. This process successfully identified several quinazoline derivatives with better-predicted binding scores than the control drug, dacomitinib. researchgate.net

The following tables summarize findings from computational studies on quinazolinone derivatives, providing insights into the methodologies and outcomes that are relevant to the study of 4(3H)-Quinazolinone, 2-(ethylthio)- .

Table 1: Virtual Screening Studies of Quinazolinone Derivatives

Target ProteinScreening MethodLibrary SourceKey FindingsReference
Janus Kinase 2 (JAK2)Surflex-DockChemical LibrariesIdentification of (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine as a novel inhibitor. The quinazoline scaffold occupied a hydrophobic pocket. nih.gov
Epidermal Growth Factor Receptor (EGFR)Structure-based virtual screeningPubChemIdentification of seven quinazoline derivatives with superior binding scores compared to dacomitinib. researchgate.netbenthamdirect.com
SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp)In silico combinatorial library screeningIn-house generated library based on Quinadoline BIdentification of quinadoline B derivatives with enhanced binding affinity to RdRp. mdpi.com

Table 2: Molecular Docking and Modeling Studies of 2-Substituted Quinazolinone Derivatives

Compound ClassTarget ProteinComputational MethodKey Interactions and FindingsReference
Quinazoline derivatives bearing amino acidsProgrammed death-ligand 1 (PD-L1)Molecular Docking and Molecular DynamicsThe carboxyl group of the amino acid tail formed a crucial ionic interaction with Lys124 of PD-L1, enhancing binding affinity. nih.gov
2-((3,5-Dinitrobenzyl)thio)quinazolinonesDeazaflavin (F420)-dependent nitroreductase (Ddn)Not specifiedStructure-activity relationship studies highlighted the critical role of the meta-nitro substituents for antimycobacterial activity. nih.gov
S-substituted 2-mercaptoquinazolin-4(3H)-one derivativesHuman Carbonic Anhydrase IX and XIIMolecular DockingThe ethylsulfonamide head group and alkylated thione group allowed for selective interactions with the target enzymes through hydrogen bonding and hydrophobic interactions. nih.gov

These studies underscore the power of computational approaches in the exploration of quinazolinone-based compounds. While direct computational design and screening data for 4(3H)-Quinazolinone, 2-(ethylthio)- may be limited, the wealth of information on related analogs provides a strong foundation for future in silico investigations of this specific molecule. The established methodologies and the understanding of key structure-activity relationships within the quinazolinone class can be effectively leveraged to predict its biological targets and design more potent and selective derivatives.

Advanced Research Perspectives and Future Directions for 4 3h Quinazolinone, 2 Ethylthio

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The development of efficient, scalable, and environmentally benign synthetic methodologies is crucial for the translation of promising compounds from the laboratory to clinical applications. Research in the synthesis of 2-(ethylthio)-4(3H)-quinazolinone and its analogs is moving beyond traditional methods towards more sustainable and high-throughput approaches.

Conventional synthesis of the parent 4(3H)-quinazolinone thione often involves reacting the corresponding quinazolinone with thionating agents like phosphorus pentasulfide or Lawesson's reagent. researchgate.net While effective, these methods can present challenges regarding reaction conditions and waste management. Modern synthetic chemistry offers greener alternatives. For instance, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating. researchgate.net The application of MAOS to the synthesis of quinazolinone derivatives represents a significant step towards sustainability. researchgate.net

Another key area of exploration is the development of one-pot synthesis procedures starting from readily available precursors like 2-aminobenzonitriles and thioamides. researchgate.net These methods streamline the synthetic process, reducing the number of isolation and purification steps, which in turn minimizes solvent usage and waste generation. Future research will likely focus on catalyst development, the use of aqueous reaction media, and flow chemistry to further enhance the scalability and sustainability of producing these compounds.

Table 1: Comparison of Synthetic Methodologies for Quinazolinone Derivatives

Feature Conventional Synthesis Microwave-Assisted Synthesis (MAOS)
Heating Method Oil bath, heating mantle Microwave irradiation
Reaction Time Hours to days Minutes to hours
Energy Consumption High Low
Yields Variable, often moderate Generally higher
Sustainability Lower (more solvent, energy) Higher (less solvent, energy)
Scalability Can be challenging Amenable to scale-up

Design of Multi-Targeted Ligands Based on the Quinazolinone, 2-(ethylthio)- Scaffold

The concept of "one molecule, multiple targets" is a compelling strategy in modern drug discovery, particularly for complex diseases like cancer and inflammatory disorders. The 4(3H)-quinazolinone scaffold is well-suited for the design of multi-targeted ligands due to its versatile chemical nature, which allows for substitutions at various positions to modulate its interaction with diverse biological targets. nih.govnih.gov

Derivatives of the quinazolinone nucleus have demonstrated a wide array of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. nih.govnih.gov For example, different substitutions on the quinazolinone ring have led to compounds that inhibit crucial enzymes like phosphoinositide-3-kinase delta (PI3Kδ) or tubulin polymerization. nih.govnih.gov

The 2-(ethylthio)- group offers a specific anchor point for further chemical modification. By strategically modifying the core scaffold and introducing different functional groups, researchers can design hybrid molecules that retain the 2-(ethylthio) moiety while incorporating pharmacophores known to interact with other disease-relevant targets. This approach could lead to the development of single chemical entities that simultaneously modulate multiple signaling pathways, potentially offering enhanced efficacy and a lower likelihood of drug resistance. Molecular modeling and docking studies are instrumental in this rational design process, helping to predict the binding affinity of novel derivatives to various protein targets. nih.gov

Table 2: Potential Multi-Targeting Strategies for Quinazolinone Scaffolds

Target Class Example Target(s) Rationale for Multi-Targeting
Kinases PI3K, EGFR, VEGFR Combat resistance, inhibit multiple oncogenic pathways
Tubulin Tubulin polymerization sites Combine anti-proliferative and anti-angiogenic effects
Enzymes PARP, COX Synergistic effects in cancer or inflammation
Receptors Hormone receptors Address complex endocrine-related disorders

Integration of Advanced Omics Technologies in Biological Evaluation

To fully understand the biological effects of 2-(ethylthio)-4(3H)-quinazolinone derivatives, a systems-level approach is necessary. Advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, unbiased view of the molecular changes induced by a compound within a biological system. mdpi.com Integrating these data types can elucidate mechanisms of action, identify potential off-target effects, and discover biomarkers of response. researchgate.netmdpi.com

Transcriptomics (RNA-Seq): Can reveal how a compound alters gene expression patterns, providing clues about the cellular pathways it perturbs.

Proteomics: Identifies changes in protein levels and post-translational modifications, offering a more direct insight into the functional consequences of compound treatment.

Metabolomics: Measures fluctuations in small-molecule metabolites, giving a real-time snapshot of the cell's physiological state and metabolic reprogramming. nih.gov

By applying a multi-omics approach to cells or organisms treated with 2-(ethylthio)-4(3H)-quinazolinone derivatives, researchers can construct detailed models of the compound's biological impact. researchgate.net This holistic perspective is invaluable for prioritizing lead candidates, understanding potential liabilities, and developing hypotheses for further validation. researchgate.netresearchgate.net

Table 3: Application of Omics Technologies in Compound Evaluation

Omics Technology Information Provided Application in Quinazolinone Research
Transcriptomics Changes in mRNA levels Identify gene networks affected by the compound
Proteomics Changes in protein abundance & modifications Validate drug targets and identify off-target interactions
Metabolomics Changes in metabolite concentrations Uncover metabolic pathways disrupted by the compound
Multi-Omics Integration Holistic view of cellular response Construct comprehensive mechanism-of-action models

Development of Targeted Delivery Systems for 4(3H)-Quinazolinone, 2-(ethylthio)- Derivatives

While a compound may exhibit potent activity in vitro, its effectiveness in vivo depends critically on its pharmacokinetic properties and ability to reach the desired site of action. Targeted delivery systems aim to improve the therapeutic index of drugs by increasing their concentration at the disease site while minimizing exposure to healthy tissues. scispace.com

For derivatives of 2-(ethylthio)-4(3H)-quinazolinone, various nanomedicine-based platforms could be employed to enhance delivery. mdpi.com These include:

Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from premature degradation and altering their biodistribution.

Polymeric Nanoparticles: Can be engineered from biodegradable polymers to provide sustained release of the encapsulated drug. Their surface can be functionalized with targeting ligands (e.g., antibodies, peptides) to actively direct them to specific cells or tissues. scispace.com

Polymer-Drug Conjugates: Covalently linking the drug to a polymer can improve its solubility and circulation half-life, allowing for passive accumulation in tumors or inflamed tissues through the enhanced permeability and retention (EPR) effect. scispace.com

The development of such delivery systems for quinazolinone derivatives could overcome challenges like poor solubility or non-specific toxicity, thereby unlocking their full therapeutic potential in diseases like cancer or rheumatoid arthritis. scispace.commdpi.com

Table 4: Targeted Delivery Systems for Quinazolinone Derivatives

Delivery System Description Potential Advantages
Liposomes Lipid-based vesicles Biocompatible, can carry various drug types, reduced toxicity
Polymeric Nanoparticles Solid colloidal particles Controlled release, surface modifiable for active targeting
Polymer-Drug Conjugates Drug covalently linked to a polymer Improved solubility, longer circulation time, passive targeting
Micelles Self-assembling amphiphilic structures Can solubilize poorly water-soluble drugs

Collaborative Research Frameworks for Accelerating Discovery in Quinazolinone Chemistry

The journey from a chemical scaffold to a clinically approved drug is long, complex, and expensive. To accelerate progress in the field of quinazolinone chemistry, collaborative research frameworks are essential. These frameworks pool resources, expertise, and data from different sectors to overcome challenges that are too large for any single entity to tackle alone.

Public-Private Partnerships (PPPs): Collaborations between academic institutions, government agencies, and pharmaceutical companies can bridge the "valley of death" between basic discovery and clinical development.

Open Innovation Platforms: These platforms allow for the sharing of chemical libraries, screening data, and biological assays, enabling a wider community of researchers to contribute to drug discovery efforts.

International Consortia: Bringing together leading researchers from around the world can foster diverse perspectives, avoid duplication of effort, and establish standardized protocols for compound evaluation.

By fostering a more open and collaborative environment, the scientific community can more rapidly explore the vast chemical space of quinazolinone derivatives, identify novel therapeutic applications, and accelerate the development of new medicines based on the 2-(ethylthio)-4(3H)-quinazolinone scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 2-substituted-4(3H)-quinazolinone derivatives, and how does solvent choice influence product formation?

The synthesis typically involves reacting 4(3H)-quinazolinone precursors with alkyl or acyl halides under anhydrous conditions. For example, 2-ethoxy-4(3H)-quinazolinone reacts with methyl iodide in dry acetone and K₂CO₃ to yield N-substituted derivatives, while allyl bromide under similar conditions produces O-substituted products due to allylic effects . Solvent polarity and reaction temperature critically determine regioselectivity (N- vs. O-alkylation), as demonstrated in solvent-free vs. acetone-based protocols .

Q. Which biological activities are commonly associated with 4(3H)-quinazolinone derivatives, and what assays are used to validate them?

These compounds exhibit antibacterial, anticancer, and anti-inflammatory activities. Antibacterial screening against S. aureus and E. coli uses agar diffusion assays, with ciprofloxacin as a positive control . Anticancer activity is assessed via cytotoxicity assays (e.g., MTT) on cancer cell lines, while anti-inflammatory effects are tested using COX-2 inhibition models .

Q. How does tautomerism in 4(3H)-quinazolinones affect their chemical reactivity?

4(3H)-quinazolinones exist in equilibrium between amide (4-oxo) and iminol (3-hydroxy) tautomers. This tautomerism impacts reactivity: the amide form reacts with acyl halides to form esters, while the iminol form favors alkylation at the 3-position. IR spectroscopy (e.g., C=O vs. C-O-C bands) is used to confirm product structures .

Q. What analytical techniques are essential for characterizing 4(3H)-quinazolinone derivatives?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at 1672–1791 cm⁻¹) .
  • NMR : Resolves substitution patterns (e.g., distinguishing N- vs. O-alkylation) .
  • Mass spectrometry : Confirms molecular weights and fragmentation patterns .

Q. What are the typical challenges in achieving high yields during quinazolinone synthesis?

Common issues include incomplete cyclization of intermediates and side reactions due to moisture. Using catalysts like starch sulphuric acid or phosphorus pentoxide improves cyclization efficiency, while anhydrous solvents (e.g., dry acetone) minimize hydrolysis .

Advanced Research Questions

Q. How can regioselectivity be controlled during alkylation of 4(3H)-quinazolinones?

Regioselectivity (N- vs. O-alkylation) is modulated by steric and electronic factors. Bulky substituents on the halide favor O-alkylation, while electron-deficient quinazolinones (e.g., nitro-substituted) enhance N-alkylation. Solvent-free conditions with K₂CO₃ promote N-alkylation, whereas polar aprotic solvents like DMF favor O-alkylation .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions often arise from variations in assay conditions (e.g., bacterial strain specificity) or compound purity. Cross-validation using standardized protocols (e.g., CLSI guidelines for antibacterial assays) and orthogonal assays (e.g., MIC vs. time-kill curves) is recommended. highlights structure-activity relationship (SAR) studies to isolate active pharmacophores .

Q. How do structural modifications at the 2- and 3-positions of 4(3H)-quinazolinone impact antibacterial potency?

SAR studies reveal that electron-withdrawing groups at the 2-position (e.g., -S-ethyl) enhance activity against Gram-positive bacteria, while 3-position substitutions (e.g., aryl groups) improve pharmacokinetics. For instance, 2-(ethylthio) derivatives show lower MIC values (≤2 µg/mL) against MRSA compared to unsubstituted analogs .

Q. What methodologies optimize the synthesis of 4(3H)-quinazolinone derivatives under green chemistry principles?

Solvent-free reactions using catalysts like iodine or microwave-assisted protocols reduce waste and energy consumption. describes iodine-mediated oxidative condensation of aldehydes with o-aminobenzamides, achieving >85% yields without toxic solvents .

Q. How can computational tools aid in designing novel 4(3H)-quinazolinone-based therapeutics?

Molecular docking and MD simulations predict binding affinities to targets like penicillin-binding proteins (PBPs). utilized in silico screening of 1.2 million compounds to identify 4(3H)-quinazolinones with potent antibacterial activity, followed by in vitro validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.